molecular formula C11H13BrO2 B3309889 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid CAS No. 944-82-1

2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid

Cat. No.: B3309889
CAS No.: 944-82-1
M. Wt: 257.12 g/mol
InChI Key: PSUPULQCJYCLDR-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid (CAS 944-82-1) is a high-value carboxylic acid compound supplied as a powder for life science and chemical research . With the molecular formula C11H13BrO2 and a molecular weight of 257.13, this aromatic acetic acid derivative serves as a critical synthetic intermediate in medicinal chemistry . The bromine atom on the trimethylphenyl ring provides a reactive site for further functionalization, making it a versatile building block for constructing more complex molecules, such as in structure-activity relationship (SAR) studies for drug discovery programs targeting infectious diseases . Researchers utilize this and related bromophenyl acetic acids in the synthesis of compound libraries aimed at developing novel anti-parasitic agents, where the bromo-aromatic tail group is a key structural feature contributing to potency . The compound is characterized by specific GHS safety warnings, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate precautionary statements should be followed during handling. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-2,4,6-trimethylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-6-4-7(2)11(12)8(3)9(6)5-10(13)14/h4H,5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUPULQCJYCLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)O)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid typically involves the bromination of 2,4,6-trimethylphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane under controlled temperature conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

2.1.1 2-(3-Bromo-2,6-difluorophenyl)acetic Acid
  • Molecular Formula : C₈H₅BrF₂O₂; MW : 251.03 g/mol .
  • Key Differences: Substituents: Fluorine atoms at the 2- and 6-positions instead of methyl groups. Applications: Fluorinated analogs are often explored in drug discovery for metabolic stability and bioavailability .
2.1.2 Mebrofenin (Iminodiacetic Acid Derivative)
  • Molecular Formula : C₁₅H₁₉BrN₂O₅; MW : 387.23 g/mol .
  • Key Differences: Functional Groups: Contains a carbamoyl methyliminodiacetic acid chain, enabling metal chelation (e.g., with technetium-99m for hepatobiliary imaging). Applications: Clinically used as a radiopharmaceutical (e.g., ⁹⁹ᵐTc-mebrofenin) for diagnosing liver function . Lipophilicity: Lower than the target compound due to hydrophilic iminodiacetic acid groups.
2.1.3 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
  • Molecular Formula : C₂₂H₁₉O₅; MW : 375.39 g/mol .
  • Key Differences: Structure: Fused furochromene ring system with methoxy and methyl substituents. Applications: Potential bioactivity in natural product-inspired drug discovery (e.g., anticancer or antimicrobial agents) .

Physicochemical Properties

Property 2-(3-Bromo-2,4,6-TMP)acetic Acid 2-(3-Bromo-2,6-DFP)acetic Acid Mebrofenin
Molecular Weight 257.13 g/mol 251.03 g/mol 387.23 g/mol
XLogP3 3.2 ~2.5 (estimated) ~1.8 (estimated)
Hydrogen Bond Donors 1 1 3
Hydrogen Bond Acceptors 2 4 7
Rotatable Bonds 2 2 8

Biological Activity

2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a bromine atom and a branched aromatic system, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C12H15BrO2
  • Molecular Weight : 273.15 g/mol
  • Structural Characteristics : The compound contains a brominated aromatic ring which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atom enhances its binding affinity to various molecular targets, allowing it to act as an inhibitor or modulator in biochemical pathways.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways that may be beneficial in treating certain diseases.
  • Protein-Ligand Interactions : Research indicates that this compound can affect protein-ligand interactions, which are crucial for many biochemical processes. The presence of the bromine atom plays a significant role in enhancing these interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be quantified through Minimum Inhibitory Concentration (MIC) assays.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coli25

These results indicate that the compound possesses notable antibacterial activity, which may be leveraged in the development of new antimicrobial agents .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on the antibacterial effects of various substituted phenylacetic acids found that this compound showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .
  • Enzyme Interaction Studies :
    Another research effort focused on the interaction of this compound with specific metabolic enzymes involved in bacterial cell wall synthesis. It was found to inhibit these enzymes effectively, suggesting a mechanism through which the compound could exert its antibacterial effects .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid?

The compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid under controlled conditions. Key steps include:

  • Reaction setup : Dropwise addition of bromine (equimolar to substrate) in acetic acid at room temperature, followed by stirring for 60 minutes .
  • Purification : Recrystallization from suitable solvents (e.g., ethanol/water mixtures) to achieve high-purity crystals.
  • Yield optimization : Excess acetic acid solvent ensures homogeneous reaction conditions and minimizes side products .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization employs:

  • Single-crystal X-ray diffraction : Reveals dihedral angles (e.g., 78.15° between phenyl and acetic acid planes) and hydrogen-bonded dimer motifs (R₂²(8) pattern) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., bromine at C3, methyl groups at C2, C4, and C6) .
  • Thermal analysis : Melting point verification (e.g., 99–102°C for related bromophenylacetic acids) .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in cross-coupling reactions?

The bromine substituent enables Suzuki-Miyaura or Ullmann-type couplings. Key considerations:

  • Catalytic systems : Pd(PPh₃)₄ or CuI/ligand systems in polar aprotic solvents (e.g., DMF, THF) .
  • Steric effects : Trimethyl groups on the phenyl ring may hinder coupling efficiency, requiring elevated temperatures (80–120°C) .
  • Mechanistic probes : Kinetic isotope effects (KIEs) and DFT calculations to assess oxidative addition/transmetallation steps .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution?

The bromine atom’s electron-withdrawing nature increases electrophilicity at C3, as evidenced by:

  • X-ray crystallography : Distorted C–C–C angles (e.g., 121.5° at Br-substituted carbon vs. 118.2° at methoxy-substituted carbon) .
  • Hammett studies : Correlation between substituent σ values and reaction rates in SNAr reactions .

Q. What methodologies are used to evaluate the compound’s biological activity in enzyme inhibition assays?

  • Enzyme kinetics : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or kinases) under physiological pH .
  • Binding assays : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity for target proteins .
  • In vitro models : Cell viability assays (MTT or resazurin-based) to assess cytotoxicity in cancer cell lines .

Q. How does the compound’s crystallographic behavior vary under different solvent conditions?

Polymorphism studies reveal:

  • Solvent-dependent packing : Hydrogen-bonded dimers dominate in polar solvents (e.g., water/ethanol), while apolar solvents (e.g., hexane) favor monomeric forms .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) identifies metastable vs. stable polymorphs .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

  • Reproducibility checks : Verify catalyst purity, moisture-free conditions, and inert atmosphere (N₂/Ar) .
  • Byproduct analysis : LC-MS or GC-MS to identify competing pathways (e.g., debromination or esterification) .
  • Parameter optimization : Design of experiments (DoE) to assess temperature, solvent, and stoichiometry effects .

Q. What computational tools are recommended to model the compound’s interactions with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites .
  • MD simulations : GROMACS or AMBER to study conformational stability over nanosecond timescales .
  • QSAR models : Relate substituent electronic parameters (Hammett σ, π) to bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-2,4,6-trimethylphenyl)acetic acid

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